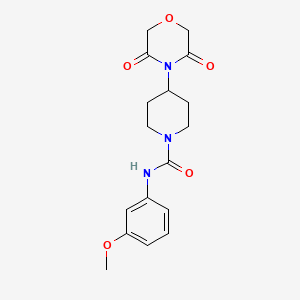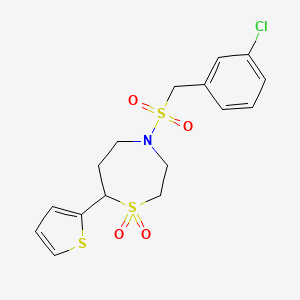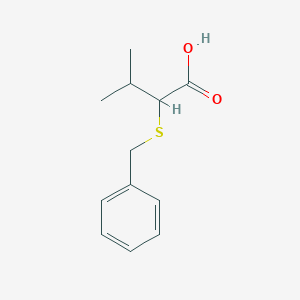![molecular formula C18H19N5O4S B2496984 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-55-2](/img/structure/B2496984.png)
5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a unique compound known for its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the class of pyrimidopyrimidines, a group known for their diverse chemical activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the pyrimidopyrimidine core and the subsequent functionalization of the compound. The synthetic route may involve the following steps:
Formation of the Pyrimidopyrimidine Core: : This can be achieved through the condensation of suitable aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Functionalization: : Subsequent steps may involve nitration, methylation, and thioether formation using specific reagents and catalysts under controlled reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to sulfoxide or sulfone under appropriate conditions.
Reduction: : The nitro group can be reduced to an amino group using hydrogenation or other reduction methods.
Substitution: : Various nucleophiles can replace the nitro group or other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, peracids, or oxygen in the presence of catalysts.
Reduction: : Hydrogen gas with palladium or platinum catalysts, or chemical reducers like tin(II) chloride.
Substitution: : Nucleophiles like thiolates, amines, or alkoxides under basic conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amino derivatives.
Substitution: : Various substituted pyrimidopyrimidine derivatives.
Scientific Research Applications
The compound finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: : Potential therapeutic agent due to its unique chemical structure.
Industry: : Utilized in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with biological macromolecules. The thioether and other functional groups may also play roles in binding to proteins or enzymes, affecting their function.
Comparison with Similar Compounds
Compared to other pyrimidopyrimidines, 5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific functional groups and substitution pattern.
Similar Compounds
1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the nitro and sec-butylthio groups.
5-ethylthio-1,3-dimethyl-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Different thioether and phenyl substitutions.
5-(sec-butylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Similar thioether but lacks the nitro group.
Conclusion
This compound is a fascinating compound with diverse applications and unique chemical properties
Properties
IUPAC Name |
5-butan-2-ylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-5-10(2)28-16-13-15(21(3)18(25)22(4)17(13)24)19-14(20-16)11-6-8-12(9-7-11)23(26)27/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWEPXIUFIUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)


![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
![N-(oxan-4-yl)-3-phenyl-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2496913.png)

![Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate](/img/structure/B2496917.png)
![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/new.no-structure.jpg)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2496925.png)
